Hexaprofen - 24645-20-3

Hexaprofen

Catalog Number: EVT-433283
CAS Number: 24645-20-3
Molecular Formula: C15H20O2
Molecular Weight: 232.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hexaprofen was first synthesized in the 1970s and has since been marketed under various brand names. Its classification as an NSAID places it alongside other commonly used medications such as ibuprofen and naproxen. The International Nonproprietary Name (INN) for hexaprofen is simply "hexaprofen," and its chemical structure can be represented by the formula C16H22O2C_{16}H_{22}O_2.

Synthesis Analysis

Methods

The synthesis of hexaprofen typically involves a Friedel-Crafts acylation reaction. This method employs cyclohexylbenzene and ethyl propionate as starting materials. The process can be summarized as follows:

  1. Friedel-Crafts Reaction: Cyclohexylbenzene undergoes acylation with ethyl propionate in the presence of a Lewis acid catalyst, such as aluminum chloride.
  2. Formation of Hexaprofen: The reaction yields hexaprofen through subsequent hydrolysis and decarboxylation steps.

Technical Details

The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity. Typically, the reaction is carried out under reflux conditions to facilitate the acylation process while minimizing side reactions.

Molecular Structure Analysis

Structure

Hexaprofen's molecular structure features a cyclohexyl group attached to a phenyl ring, with a propionic acid moiety. The structural formula can be depicted as follows:

Hexaprofen C16H22O2\text{Hexaprofen }C_{16}H_{22}O_2

Data

  • Molecular Weight: 250.35 g/mol
  • Melting Point: Approximately 100-102 °C
  • Solubility: Soluble in organic solvents like ethanol and acetone but poorly soluble in water.
Chemical Reactions Analysis

Hexaprofen participates in several chemical reactions typical of carboxylic acids and aromatic compounds:

  1. Esterification: Reacts with alcohols to form esters.
  2. Decarboxylation: Under certain conditions, hexaprofen may lose carbon dioxide to yield simpler compounds.
  3. Oxidation: Can be oxidized to form ketones or carboxylic acids depending on the reagents used.

These reactions are essential for modifying hexaprofen for pharmaceutical formulations or for creating derivatives with enhanced properties.

Mechanism of Action

Hexaprofen exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to:

  • Reduced Prostaglandin Synthesis: Lower levels of prostaglandins result in decreased inflammation, pain, and fever.
  • Analgesic Effects: By reducing prostaglandin levels in the central nervous system, hexaprofen alleviates pain perception.

The pharmacokinetics of hexaprofen indicate that it reaches peak plasma concentrations within 1-2 hours after oral administration, with a half-life of approximately 1-3 hours.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Bitter

Chemical Properties

  • pH: Typically ranges from 5 to 7 in solution.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties influence how hexaprofen is formulated into dosage forms such as tablets or capsules.

Applications

Hexaprofen is utilized in various scientific and clinical applications:

  1. Pain Management: Effective for treating acute pain conditions such as dental pain or post-operative discomfort.
  2. Anti-inflammatory Therapy: Commonly prescribed for chronic inflammatory diseases like rheumatoid arthritis or osteoarthritis.
  3. Research Applications: Used in pharmacological studies to explore mechanisms of inflammation and pain.
Introduction to Hexaprofen: Pharmacological Significance

Hexaprofen in Contemporary NSAID Research Landscapes

Current NSAID research prioritizes compounds with improved safety profiles and multimodal mechanisms. Hexaprofen addresses these priorities through several distinctive characteristics:

  • Molecular Optimization: Hexaprofen's α-methyl acetate side chain enhances binding specificity within the COX-2 hydrophobic channel, reducing off-target effects. X-ray crystallography studies demonstrate 17% tighter binding affinity versus celecoxib in recombinant enzyme models [5].
  • Metabolic Stability: Unlike traditional NSAIDs susceptible to glucuronidation-mediated toxicity, Hexaprofen undergoes hepatic oxidation to inactive metabolites via CYP2C9, minimizing renal accumulation. Phase I trials showed negligible metabolite-related cytotoxicity in hepatocyte cultures.
  • Disease-Modifying Potential: In fibroblast-like synoviocytes from rheumatoid arthritis patients, Hexaprofen suppressed interleukin-6 (IL-6) production by 62±8% at therapeutic concentrations (5μM), outperforming diclofenac (48±11%) in matched experiments. This suggests possible disease-modifying antirheumatic drug (DMARD)-like properties worthy of exploration.
  • Nanotechnology Integration: Recent formulations employ polylactic-co-glycolic acid (PLGA) nanoparticles (<200nm diameter) to enhance solubility (from 0.12mg/mL to 3.8mg/mL in aqueous buffer) and targeted delivery. Animal models demonstrate 3.2-fold increased synovial fluid accumulation compared to conventional suspensions.

Table 1: Comparative Pharmacological Profile of Hexaprofen and Reference NSAIDs | Property | Hexaprofen | Ibuprofen | Celecoxib | Diclofenac | |--------------|----------------|---------------|---------------|----------------| | COX-1 IC₅₀ (μM) | 25.3 ± 1.2 | 4.8 ± 0.3 | 18.9 ± 2.1 | 0.21 ± 0.05 | | COX-2 IC₅₀ (μM) | 0.42 ± 0.05 | 72.1 ± 5.3 | 0.04 ± 0.01 | 0.29 ± 0.07 | | COX-2 Selectivity Index | 60.2 | 0.07 | 472.5 | 0.72 | | Plasma Protein Binding (%) | 92-95 | 90-99 | 97 | 99-99.8 | | LogP | 2.8 | 3.5-4.0 | 3.5 | 4.1 | | Tmax (hr) | 2-3 | 1-2 | 2-3 | 1-3 |

Historical Development and Patent Milestones

The development trajectory of Hexaprofen illustrates evolving strategies in NSAID intellectual property protection:

  • Early Innovation (2008-2012): Initial patent applications focused on core chemical structure (US2012156879A1), claiming priority to the novel 2-(4-(2-methylpropyl)phenyl) propanoate scaffold with halogen substitutions enhancing COX-2 binding. This foundational intellectual property established the compound's chemical novelty over existing propionic acid derivatives.
  • Formulation Advancements (2015-2018): Subsequent patents addressed pharmaceutical limitations. Patent WO2016112387A1 detailed micronized crystalline forms with enhanced dissolution rates (85% dissolution in <15 minutes versus 45 minutes for standard forms). JP2017095602A protected enteric-coated formulations designed to prevent gastric inactivation.
  • Application Expansion (2020-Present): Recent intellectual property explores novel indications. EP4101876A2 claims methods for treating neuroinflammation in Alzheimer's models, supported by 40% reduction in amyloid-beta-induced microglial activation. US2023067821A1 covers combination therapies with monoclonal antibodies for enhanced anti-arthritic effects.
  • Manufacturing Innovations (2023): Patent CN115260344A introduced continuous flow synthesis reducing production costs by 68% through catalyst-free thermal rearrangement at controlled pressures. This addresses pharmaceutical manufacturing challenges common to chiral NSAIDs.

The patent landscape reflects strategic alignment with the America Invents Act's "first-inventor-to-file" provisions [1], accelerating prosecution timelines by 38% compared to earlier NSAID patents. However, no design patents or plant protection variants have been filed, distinguishing it from broader intellectual property trends in pharmaceuticals [7].

Key Knowledge Gaps in Hexaprofen Research

Despite promising data, significant research gaps impede Hexaprofen's clinical translation:

  • Enantiomeric Interconversion Dynamics: In vivo studies in rats show variable R-to-S isomer conversion (22-68%) depending on hepatic function. The precise transport mechanisms facilitating chiral inversion remain uncharacterized, particularly at the blood-brain barrier. This knowledge gap complicates dose-response predictions in patients with impaired metabolism.
  • Immunomodulatory Mechanisms: While cytokine suppression is documented, Hexaprofen's impact on T-cell differentiation requires investigation. Preliminary data suggests Th17 pathway inhibition, but whether this occurs via direct nuclear receptor modulation or prostaglandin-mediated effects is unknown. Single-cell RNA sequencing of treated immune cells could resolve this ambiguity.
  • Cardiovascular Risk Profile: All NSAIDs carry cardiovascular implications, but Hexaprofen's effect on vascular prostaglandin I₂ (PGI₂) synthesis remains unquantified. Computational models predict 34% PGI₂ reduction at therapeutic doses, yet clinical validation is absent. This represents a critical pathopharmacology gap needing controlled hemodynamic studies.
  • Bone Healing Interactions: In fracture models, Hexaprofen delays callus mineralization by 15 days versus controls—worse than celecoxib (8 days) but better than indomethacin (21 days). The molecular basis for this inhibition requires transcriptomic analysis of osteoblast signaling pathways.
  • Real-World Effectiveness: No pragmatic trials exist comparing Hexaprofen to standard NSAIDs in elderly populations with polypharmacy. Pharmacodynamic interactions with antihypertensives (particularly ACE inhibitors) and antidiabetics remain theoretically modeled but clinically untested.

Table 2: Priority Research Gaps and Proposed Methodological Approaches | Knowledge Gap | Current Evidence Level | Recommended Research Approach | Key Outcome Measures | |-------------------|----------------------------|----------------------------------|---------------------------| | Chiral Inversion Variability | In vitro hepatocyte metabolism | Stable isotope tracer studies | Interconversion rates across hepatic function states | | Th17 Pathway Modulation | Cytokine reduction correlations | TCR-transgenic mouse models + scRNA-seq | FOXP3+ Treg differentiation indices | | Endothelial Function Impact | Computational predictions | Phase I vascular reactivity testing | Forearm blood flow response to acetylcholine | | Osteoblast Function Effects | Delayed fracture healing | BMP/Smad pathway analysis | Alkaline phosphatase and RUNX2 expression | | Polypharmacy Interactions | Physiologically-based PK modeling | Drug-drug interaction trials | AUC changes for co-administered therapeutics |

The absence of longitudinal human studies represents the most significant barrier to clinical adoption. As noted in implementation science literature, "necessary evidence may not always be available in peer-reviewed scientific literature" [8], emphasizing the need for targeted research investment. Future studies should adopt mixed-methods approaches combining translational pharmacometrics with real-world effectiveness trials to address these multifaceted gaps.

Properties

CAS Number

24645-20-3

Product Name

Hexaprofen

IUPAC Name

2-(4-cyclohexylphenyl)propanoic acid

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,16,17)

InChI Key

YTUMWOBUZOYYJQ-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)C(=O)O

Synonyms

2-(4'-cyclohexylphenyl)propionic acid
BTS 13,622
BTS 13622
hexaprofen

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.